Decyl nitrite
Description
Historical Trajectories and Foundational Discoveries of Alkyl Nitrites in Organic Chemistry
The discovery of alkyl nitrites dates back to the 19th century. One of the earliest to be synthesized was amyl nitrite (B80452) in 1844 by the French chemist Antoine-Jérôme Balard. wikipedia.org Initially, these compounds garnered attention for their physiological effects, most notably as vasodilators. Sir Thomas Lauder Brunton, a Scottish physician, pioneered the use of amyl nitrite in 1867 for the treatment of angina pectoris. wikipedia.org
It was only later that the utility of alkyl nitrites as versatile reagents in organic chemistry was recognized. Their ability to serve as a convenient source of the nitrosonium ion (NO⁺) under mild conditions opened avenues for various chemical transformations, establishing them as valuable tools in the synthetic chemist's arsenal.
Scope and Significance of Alkyl Nitrites in Modern Chemical Transformations
In contemporary organic synthesis, alkyl nitrites are appreciated as inexpensive, mild, and relatively stable reagents. wikipedia.org They are instrumental in a range of reactions, primarily acting as diazotizing and nitrosating agents. wikipedia.orgnih.gov Their applications include:
Diazotization: The conversion of primary aromatic amines to diazonium salts is a cornerstone of synthetic chemistry, enabling access to a wide variety of aromatic compounds through subsequent reactions like the Sandmeyer reaction. organic-chemistry.orgpearson.com Alkyl nitrites provide an effective alternative to aqueous nitrous acid, particularly for substrates that are sensitive to harsh acidic conditions. rsc.org
Nitrosation: Alkyl nitrites can introduce a nitroso group onto various nucleophiles, including carbanions (to form oximes), amines (to form nitrosamines), and thiols. wikipedia.orgrsc.org
Oxidation: These reagents can also function as oxidants in certain transformations.
The reactivity of common alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, is well-documented, with their utility demonstrated in the synthesis of complex organic molecules.
Decyl Nitrite within the Context of Long-Chain Alkyl Nitrite Research
Research into alkyl nitrites has predominantly focused on short-chain variants (e.g., ethyl, propyl, butyl, and amyl nitrites). rsc.orgrsc.orgservice.gov.uk These compounds are often volatile liquids, a property that can be advantageous for their removal after a reaction.
Long-chain alkyl nitrites, such as this compound, are significantly less documented in scientific literature. While the general principles of their synthesis and reactivity are presumed to follow those of their shorter-chain homologues, specific studies detailing the unique properties or applications conferred by the long alkyl chain are scarce. The increased lipophilicity and higher boiling point of this compound could potentially offer advantages in specific solvent systems or for high-temperature reactions, but this remains a largely unexplored area of research. The lack of dedicated studies means that this compound and other long-chain analogues represent a gap in the comprehensive understanding of this class of reagents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1653-57-2 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
decyl nitrite |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 |
InChI Key |
SXUKVAAVKCDPPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCON=O |
Canonical SMILES |
CCCCCCCCCCON=O |
Other CAS No. |
1653-57-2 |
Synonyms |
decyl nitrite |
Origin of Product |
United States |
Synthetic Pathways and Preparation Methodologies of Decyl Nitrite
Esterification Reactions for Alkyl Nitrite (B80452) Synthesis
Esterification represents the most direct and common approach for synthesizing alkyl nitrites. wikipedia.org This class of reactions involves the formation of an ester from an alcohol and an acid. wikipedia.org In the case of alkyl nitrites, the reaction is between an alcohol and nitrous acid or another suitable nitrosating agent. wikipedia.orggoogle.com
The conventional and most widely used method for preparing alkyl nitrites is the reaction of an alcohol with a source of nitrous acid (HONO). wikipedia.orggoogle.com This process is a form of esterification where the alcohol (R-OH) reacts with nitrous acid to form the corresponding alkyl nitrite (R-ONO) and water. wikipedia.org Since nitrous acid is unstable, it is typically generated in situ during the reaction. google.com
The standard laboratory procedure involves the slow, dropwise addition of a strong mineral acid, such as sulfuric acid or hydrochloric acid, to a cooled mixture of an alcohol and an aqueous solution of an alkali metal nitrite, most commonly sodium nitrite (NaNO₂). wikipedia.orgsciencemadness.org The acid reacts with sodium nitrite to produce nitrous acid, which then esterifies the alcohol present in the mixture. google.com The reaction is generally kept at a low temperature to minimize the decomposition of nitrous acid and to control the formation of nitrogen oxide byproducts. youtube.com
Due to its low density and immiscibility with the aqueous reaction medium, the resulting alkyl nitrite typically forms a distinct upper layer, which can be separated. wikipedia.org This method is applicable to a wide range of linear and branched alcohols from C1 to C20, including decyl alcohol for the synthesis of decyl nitrite. google.com
| Reactant Type | Examples | Role in Synthesis |
|---|---|---|
| Alcohol | 1-Decanol, Isoamyl alcohol, n-Butanol | Provides the alkyl group for the final ester. google.com |
| Nitrite Salt | Sodium Nitrite (NaNO₂), Potassium Nitrite (KNO₂) | Source of the nitrite ion. sciencemadness.orgwikipedia.org |
| Strong Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Reacts with the nitrite salt to generate nitrous acid in situ. wikipedia.orggoogle.com |
Beyond the conventional acid-catalyzed esterification, several alternative methods have been developed to synthesize alkyl nitrites, often offering improved yields, higher purity, or milder reaction conditions.
One such method is transnitrosation (a form of transesterification), which involves the reaction of an alcohol with a more volatile alkyl nitrite, such as t-butyl nitrite. journals.co.za In this equilibrium-driven process, an excess of t-butyl nitrite is used to convert a less volatile alcohol, like 2-phenylethanol, into its corresponding nitrite ester. journals.co.za The more volatile t-butanol produced as a byproduct can be removed from the reaction mixture to drive the reaction to completion. journals.co.za This approach avoids the use of strong aqueous acids. journals.co.za
Another synthetic strategy utilizes a combination of trichloroisocyanuric acid (TCICA) and triphenylphosphine (B44618) (PPh₃) to activate the alcohol. tandfonline.com In this procedure, the alcohol is treated with triphenylphosphine, silver nitrite (AgNO₂), and TCICA in an anhydrous solvent like acetonitrile. tandfonline.com This system facilitates the conversion of primary alcohols into the corresponding alkyl nitrites in good yields. tandfonline.com
A related method involves the use of triphenylphosphine in conjunction with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and tetrabutylammonium (B224687) nitrite (Bu₄NNO₂) . organic-chemistry.org This system has been shown to be effective for the selective conversion of primary alcohols into alkyl nitrites in high yields. organic-chemistry.org
| Method | Key Reagents | Advantages/Features | Reference |
|---|---|---|---|
| Transnitrosation | t-Butyl nitrite | Avoids strong aqueous acids; reaction is driven by removal of volatile byproducts. | journals.co.za |
| TCICA/PPh₃ Activation | Trichloroisocyanuric acid, Triphenylphosphine, Silver nitrite | Effective for primary alcohols under anhydrous conditions. | tandfonline.com |
| DDQ/PPh₃ Activation | 2,3-Dichloro-5,6-dicyanobenzoquinone, Triphenylphosphine, Tetrabutylammonium nitrite | Allows for selective conversion of primary alcohols with good to excellent yields. | organic-chemistry.org |
Purification and Isolation Techniques for Alkyl Nitrites
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of sufficient purity. The specific techniques employed depend on the synthetic route used and the nature of the impurities present.
For conventional synthesis in an aqueous medium, the initial isolation is straightforward due to the immiscibility and lower density of most alkyl nitrites compared to the aqueous layer. wikipedia.org The crude product forms a separate organic phase, which can be physically separated using a separatory funnel. youtube.comacs.org
Following the initial separation, several purification steps are typically performed:
Washing: The crude nitrite is washed to remove residual acid and unreacted starting materials. This is commonly done by shaking the organic layer with water, followed by a dilute basic solution such as aqueous sodium bicarbonate or sodium carbonate to neutralize any remaining acid. journals.co.zaacs.org A final wash with a salt solution (brine) may be used to aid in the separation of the layers. tandfonline.com
Drying: After washing, the organic layer is dried to remove dissolved water. This is achieved by treating the product with an anhydrous drying agent, such as anhydrous sodium sulfate. acs.org
Distillation: For further purification, vacuum distillation (distillation under reduced pressure) can be employed. acs.org Distillation at atmospheric pressure is often avoided as it can cause the thermal decomposition of the alkyl nitrite. acs.org However, complete separation from the parent alcohol by distillation can be challenging, potentially due to the formation of an azeotropic mixture. journals.co.za
Chromatography: Flash chromatography is another effective method for purifying alkyl nitrites, particularly for smaller-scale preparations or when high purity is required. tandfonline.com
| Technique | Purpose | Description |
|---|---|---|
| Separatory Funnel | Initial Isolation | Physically separating the immiscible alkyl nitrite layer from the aqueous reaction mixture. acs.org |
| Aqueous Washing | Removal of Impurities | Using water and basic solutions (e.g., NaHCO₃) to remove acids and water-soluble byproducts. youtube.comacs.org |
| Drying | Water Removal | Using an anhydrous salt (e.g., anhydrous Na₂SO₄) to remove dissolved water from the product. acs.org |
| Vacuum Distillation | High-Purity Separation | Distilling at reduced pressure to separate the nitrite from less volatile impurities and prevent thermal decomposition. acs.org |
| Flash Chromatography | High-Purity Separation | Separating the product based on its differential adsorption on a stationary phase. tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of Decyl Nitrite
Hydrolytic Stability and Decomposition Pathways of Alkyl Nitrites
The stability of alkyl nitrites in aqueous media is highly dependent on the pH of the solution. These compounds undergo both acid- and base-catalyzed hydrolysis, leading to their decomposition. The general reaction involves the cleavage of the O-N bond to produce an alcohol and nitrous acid.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
In acidic conditions, the hydrolysis of alkyl nitrites is significantly accelerated. The reaction is subject to general acid catalysis, and the rate-controlling step is believed to be the protonation of the nitrite (B80452) ester. This protonation is followed by the breaking of the O-N bond in a concerted mechanism. researchgate.netrsc.org
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the oxygen atom of the nitroso group.
Nucleophilic attack by water on the nitrogen atom.
Cleavage of the O-N bond to yield the corresponding alcohol and nitrous acid.
Studies on a range of alkyl nitrites, from methyl to pentyl nitrite, have shown that the rate of acid-catalyzed hydrolysis is influenced by the structure of the alkyl group. Generally, tertiary alkyl nitrites hydrolyze faster than secondary and primary ones. Furthermore, electron-withdrawing substituents on the alkyl chain increase the rate of hydrolysis. rsc.org
While specific kinetic data for decyl nitrite is not available, the following table presents data for other alkyl nitrites, illustrating the relative rates of acid-catalyzed hydrolysis.
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Various Alkyl Nitrites
| Alkyl Nitrite | kH (M⁻¹s⁻¹) |
|---|---|
| Methyl Nitrite | Data not specified |
| Ethyl Nitrite | Data not specified |
| Isopropyl Nitrite | Data not specified |
| n-Butyl Nitrite | Data not specified |
| tert-Butyl Nitrite | Data not specified |
| n-Pentyl Nitrite | Data not specified |
Base-Catalyzed Hydrolysis Mechanisms and Kinetics
Under alkaline conditions, alkyl nitrites also undergo hydrolysis, although the mechanism and reactivity trends differ from acid-catalyzed reactions. The base-catalyzed hydrolysis is generally much slower than the corresponding reaction for carboxylic esters. rsc.org The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the nitrogen atom of the nitroso group.
Key findings from studies on the alkaline hydrolysis of alkyl nitrites include:
The reaction is significantly slower than acid-catalyzed hydrolysis. rsc.org
There is a pronounced polar effect of substituents on the leaving alkoxide group, with a larger effect observed for alkyl nitrites compared to carboxylic esters. rsc.org
The steric hindrance around the reaction center has a less significant impact on the reaction rate compared to the hydrolysis of esters. rsc.org
A study on n-hexyl nitrite showed no concurrent oxygen exchange between the nitroso-oxygen and the hydroxide ion during alkaline hydrolysis, providing insights into the reaction pathway. rsc.org
Nitrosation Reactions Mediated by this compound
Alkyl nitrites are effective nitrosating agents, capable of transferring a nitroso group (–NO) to various nucleophilic substrates, most notably amines. This reactivity is central to their application in organic synthesis.
N-Nitrosation of Amines and Related Substrates
This compound, like other alkyl nitrites, is expected to react with primary and secondary amines to form N-nitrosamines. The general reaction involves the nucleophilic attack of the amine on the nitrogen atom of the protonated alkyl nitrite.
Mechanistic Insights into Nitrosyl Transfer Processes
The transfer of the nitrosyl group (NO⁺) from an alkyl nitrite to an amine is a key step in N-nitrosation. In acidic media, the alkyl nitrite is first protonated, making it a more potent electrophile. The lone pair of electrons on the amine's nitrogen atom then attacks the nitrogen of the protonated nitroso group, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the corresponding alcohol and forming the N-nitrosamine.
The efficiency of nitrosyl transfer can be influenced by the solvent and the presence of catalysts. For instance, in non-aqueous solvents like acetonitrile, the reaction kinetics can differ from those in aqueous solutions. sci-hub.se
Influence of Reaction Conditions on N-Nitrosation Efficiency
The efficiency of N-nitrosation by alkyl nitrites is highly dependent on the reaction conditions, including pH, solvent, and the presence of catalysts.
pH: Acidic conditions are generally favorable for the N-nitrosation of amines by alkyl nitrites, as protonation of the nitrite enhances its electrophilicity. rsc.org
Catalysts: The presence of certain nucleophiles, such as halide ions or thiourea, can catalyze the nitrosation reaction. These catalysts can form more potent nitrosating agents, such as nitrosyl halides, in situ. rsc.org
Solvent: The reaction medium can significantly impact the rate and mechanism of nitrosation. For example, in propan-1-ol, the nitrosation of aniline (B41778) derivatives by propyl nitrite is very slow in the absence of catalysts. rsc.org
While specific data for this compound is not available, the following table illustrates the effect of catalysts on the nitrosation of N-methylaniline by propyl nitrite.
Table 2: Effect of Catalysts on the Rate of Nitrosation of N-methylaniline by Propyl Nitrite in Propan-1-ol
| Catalyst | Concentration (M) | Observed Rate Constant (s⁻¹) |
|---|---|---|
| None | - | Extremely slow |
| Chloride (Cl⁻) | Low | Proportional to [Cl⁻] |
| Chloride (Cl⁻) | High | Rate levels off |
| Thiourea | Low | Proportional to [Thiourea] |
| Thiourea | High | Rate levels off |
Note: This table is illustrative of the general effects of catalysts on nitrosation reactions by alkyl nitrites, as described in the literature. rsc.org
C-Nitrosation and O-Nitrosation Pathways
Alkyl nitrites, including this compound, serve as versatile nitrosating agents capable of delivering a nitroso group (-N=O) to various nucleophiles. The specific pathway, whether C-nitrosation (attachment to a carbon atom) or O-nitrosation (attachment to an oxygen atom), is dictated by the nature of the substrate and the reaction conditions.
C-Nitrosation: this compound can also effect C-nitrosation, particularly on carbon atoms that are activated, meaning they are adjacent to an electron-withdrawing group and can readily form a carbanion or enolate. rsc.orgnih.gov This is a common reaction for ketones and other enolizable carbonyl compounds. iwu.educonfex.com The reaction is typically carried out under either acidic or basic conditions to facilitate the formation of the enol or enolate nucleophile, which then attacks the electrophilic nitrogen of the nitrosating agent. iwu.educonfex.com The product of this reaction is an α-nitroso ketone, which often exists in equilibrium with its oxime tautomer. nih.gov The nitrosonium ion (NO⁺) is considered a key electrophile in these reactions, attacking the electron-rich enolate to form the new C-N bond. rsc.org
The general mechanisms are summarized below:
| Nitrosation Type | Substrate Example | Conditions | Key Intermediate/Electrophile | Product |
| O-Nitrosation | Alcohols (R'-OH) | Acidic | Protonated Alkyl Nitrite (R-ONOH⁺), Nitrosonium (NO⁺), Dinitrogen Trioxide (N₂O₃) | New Alkyl Nitrite (R'-ONO) |
| C-Nitrosation | Enolizable Ketones | Acidic or Basic | Nitrosonium (NO⁺) | α-Nitroso Ketone / Oxime |
Photochemical and Radical-Initiated Transformations of Alkyl Nitrites
The relatively weak O-NO bond in alkyl nitrites makes them susceptible to cleavage upon exposure to ultraviolet (UV) radiation, initiating a cascade of radical reactions. This photochemical reactivity is central to their role in both synthetic organic chemistry and atmospheric processes.
Alkoxy Radical Generation from Alkyl Nitrite Photolysis
The primary photochemical event for an alkyl nitrite, such as this compound, is the homolytic cleavage of the oxygen-nitrogen bond. nih.govacs.org This process, often initiated by UV light, generates two radical species: an alkoxy radical (RO•) and a nitric oxide radical (NO•). nih.govacs.orgpdx.edu
R-O-N=O + hν (UV light) → R-O• + •N=O
This bond-breaking reaction is the cornerstone of processes like the Barton reaction, a well-known photochemical transformation that utilizes the generation of an alkoxy radical from an alkyl nitrite to achieve remote C-H bond functionalization. acs.orgnih.gov The energy required for this homolysis is relatively low, with the O-NO bond strength being on the order of 40–50 kcal·mol⁻¹. nih.gov Once formed, the highly reactive decyloxy radical (CH₃(CH₂)₉O•) can undergo several subsequent reactions, including intramolecular hydrogen abstraction, fragmentation, or intermolecular reactions, depending on the molecular structure and the presence of other reactive species. acs.orgnih.govpdx.edu
Role of this compound in Atmospheric Photochemistry Simulations
In the atmosphere, alkyl nitrites are recognized as photochemical sources of reactive nitrogen oxides and alkoxy radicals, which are key species in the chemistry of the troposphere and the formation of photochemical smog. pdx.edu Long-chain alkyl nitrites, like this compound, can be formed from the oxidation of parent alkanes in the presence of nitrogen oxides (NOx). Their subsequent photolysis serves as an important source of alkoxy radicals, which are critical intermediates in atmospheric oxidation mechanisms.
The atmospheric degradation of this compound is a significant pathway to the formation of precursors for Secondary Organic Aerosols (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can partition into the particle phase. nih.gov The direct photolysis of this compound isomers to generate specific decyloxy radicals provides a method to study how the radical's structure influences SOA formation. nih.gov
Upon its formation via photolysis, the decyloxy radical's fate is primarily determined by the competition between isomerization (intramolecular H-atom abstraction) and fragmentation (C-C bond cleavage). nih.gov
Isomerization: The alkoxy radical can abstract a hydrogen atom from another carbon within the same molecule, typically via a six-membered ring transition state. This forms a hydroxyalkyl radical, which can be further oxidized to produce lower volatility, multifunctional compounds like hydroxy-carbonyls or dicarbonyls that act as efficient SOA precursors.
Fragmentation: The alkoxy radical can break a carbon-carbon bond, leading to the formation of a smaller carbonyl compound and an alkyl radical. This pathway generally produces more volatile products and thus leads to lower SOA yields. nih.gov
Chamber experiments using various C10 alkyl nitrite isomers have demonstrated that the structure of the initial decyloxy radical heavily influences the SOA yield. Higher yields are observed when isomerization dominates, while lower yields occur when fragmentation is the primary pathway. nih.gov For instance, straight-chain isomers with the radical center near the end of the molecule tend to have higher SOA yields, as isomerization is more favorable. nih.gov
| C10 Alkoxy Radical Precursor (Isomer of this compound) | SOA Yield (%) | Dominant Pathway |
| 1-Decyl Nitrite | 31 | Isomerization |
| 2-Decyl Nitrite | 26 | Isomerization |
| 3-Decyl Nitrite | 18 | Isomerization |
| 4-Decyl Nitrite | 16 | Isomerization / Fragmentation |
| 5-Decyl Nitrite | 14 | Isomerization / Fragmentation |
| 2,4-dimethyl-3-hexyl nitrite | 11 | Fragmentation |
| 2,2-dimethyl-3-hexyl nitrite | 2 | Fragmentation |
| 2,5-dimethyl-3-hexyl nitrite | 11 | Fragmentation |
| 2-methyl-3-heptyl nitrite | 10 | Fragmentation |
| 2-methyl-4-heptyl nitrite | 10 | Fragmentation |
| 3,3-dimethyl-2-hexyl nitrite | 2 | Fragmentation |
Table based on data from chamber experiments on C10 RONO isomers to determine how alkoxy radical structure influences SOA formation. nih.gov
The atmospheric chemistry of this compound involves its initial photolysis and subsequent reactions of its products with key atmospheric radicals.
Reaction with OH radicals: While direct photolysis is a major sink for alkyl nitrites, they can also be oxidized by hydroxyl (OH) radicals. This reaction typically proceeds via hydrogen abstraction from one of the C-H bonds along the alkyl chain, forming a carbon-centered radical and water. The atmospheric lifetime of long-chain alkyl nitrates/nitrites with respect to OH oxidation is on the order of a few days. copernicus.org
Fate of the Decyloxy Radical: The decyloxy radical (C₁₀H₂₁O•) formed from photolysis has several potential reaction pathways in the atmosphere:
Reaction with O₂: The radical can react with molecular oxygen to form a carbonyl (in this case, decanal) and a hydroperoxyl radical (HO₂).
Isomerization: As mentioned, intramolecular H-abstraction can lead to more complex, functionalized products.
Decomposition/Fragmentation: Cleavage of C-C bonds yields smaller, more volatile aldehydes/ketones and alkyl radicals.
Reaction with NO: The nitric oxide (NO•) co-product from photolysis can participate in further atmospheric chemistry, primarily by reacting with peroxy radicals (RO₂•) to either regenerate an alkoxy radical (RO•) and NO₂ or form a stable alkyl nitrate (B79036) (RONO₂). This chemistry is central to the cycling of NOx and the formation of ozone in the troposphere.
Photochemical Reactions in Aqueous and Environmental Matrices
In aqueous environments such as rivers, lakes, or cloud water, the photochemical behavior of nitrites can be an important environmental process. The photolysis of the nitrite ion (NO₂⁻) in water is known to produce hydroxyl radicals (•OH) and nitric oxide (•NO). iwu.edu
NO₂⁻ + hν + H₂O → •OH + •NO + OH⁻
In pure water, this reaction is largely reversible as the radical products can readily recombine. iwu.edu However, in natural waters containing dissolved organic matter or other radical scavengers, these species can be consumed, leading to a net degradation of nitrite and the transformation of other dissolved compounds. iwu.edu
The decomposition of nitrite in aqueous solutions is highly dependent on pH. researchgate.net In acidic environments (pH < 6), nitrite is protonated to form nitrous acid (HNO₂), which is unstable and decomposes more readily, potentially leading to the emission of nitrogen oxides from the water body. researchgate.net While specific studies on this compound in aqueous matrices are limited, its low water solubility suggests that its environmental fate would be primarily governed by partitioning to organic films, sediments, or volatilization, with photochemical degradation occurring in the atmosphere or at the air-water interface. Any dissolved fraction would be subject to the fundamental aqueous nitrite photochemistry, influenced by pH and the presence of other reactive species. aquamonitrix.comprinceton.edu
Radical Formation and Oxidative Transformations
The photolysis of alkyl nitrites, a process famously known as the Barton reaction, serves as a cornerstone for understanding the radical-forming potential of this compound. nsf.govresearchgate.netnih.gov Upon exposure to ultraviolet (UV) light, this compound undergoes homolytic cleavage of the oxygen-nitrogen bond, generating a decyloxyl radical and a nitrosyl radical (•NO). nsf.govresearchgate.net
Reaction Scheme: Photolytic Cleavage of this compound
Decyl NitriteDecyloxyl RadicalNitrosyl Radical
The highly reactive decyloxyl radical can subsequently participate in a variety of transformative pathways. A key reaction is intramolecular hydrogen abstraction, where the decyloxyl radical abstracts a hydrogen atom from a carbon atom within its own alkyl chain. nsf.govwikipedia.org This process exhibits a notable regioselectivity, favoring the abstraction of a hydrogen atom from the δ-carbon (the fourth carbon atom from the oxygen). This selectivity is attributed to the formation of a sterically and energetically favorable six-membered transition state. nsf.gov
Following hydrogen abstraction, the resulting alkyl radical can recombine with the nitrosyl radical to form a δ-nitroso alcohol. This nitroso compound often tautomerizes to the more stable oxime derivative. nsf.govresearchgate.netwikipedia.org
In the presence of oxygen, the initially formed alkyl radical can be trapped to form a peroxy radical. This intermediate can then react with the nitrosyl radical to yield a δ-nitrate ester, which can be subsequently reduced to the corresponding alcohol. wikipedia.org
Interactions with Organic and Inorganic Species under Irradiation
Under irradiation, this compound and its photochemically generated radicals can interact with a range of organic and inorganic molecules, leading to a variety of chemical modifications.
Interactions with Organic Species:
The radicals generated from the photolysis of this compound can react with various organic substrates. For instance, in the presence of alkenes, the alkyl radical formed after hydrogen abstraction can add across the double bond, leading to the formation of a new carbon-carbon bond. wikipedia.org
When irradiated in the presence of aromatic compounds, the hydroxyl radicals that can be formed from the photolysis of the nitrite ion in aqueous solution can lead to the formation of nitroaromatic derivatives. nih.govresearchgate.netnih.gov The interaction of photochemically generated radicals from nitrites with thiols can lead to their oxidation. nih.gov For example, the exposure of glutathione (B108866) (GSH) to UV light in the presence of nitrite results in its substantial oxidation. nih.gov
Interactions with Inorganic Species:
The photolysis of nitrites in aqueous systems can be influenced by the presence of inorganic species. For instance, the formation of hydroxyl radicals from nitrite photolysis can be affected by pH and the presence of other ions. researchgate.net The interaction of photoexcited oxidants with the nitrite ion can lead to the formation of the nitrogen dioxide radical (•NO2). nih.gov
Oxidative and Reductive Reactivity of Alkyl Nitrites
Alkyl nitrites, including this compound, are versatile reagents capable of participating in both oxidation and reduction reactions, a characteristic that stems from the intermediate oxidation state of the nitrogen atom in the nitrite group.
This compound as an Oxidant in Organic Synthesis
While specific examples detailing the use of this compound as a primary oxidant in organic synthesis are not extensively documented in readily available literature, the broader class of alkyl nitrites is recognized for its oxidizing capabilities. Alkyl nitrites can act as effective nitrosating agents for a variety of organic functional groups. nih.govwikipedia.orgrsc.org For instance, they are commonly used for the S-nitrosation of thiols to form S-nitrosothiols. nsf.gov This reaction is believed to proceed through the attack of a thiolate anion on the alkyl nitrite. nsf.gov
In some catalytic systems for the aerobic oxidation of alcohols to aldehydes, alkyl nitrites such as tert-butyl nitrite have been employed as co-catalysts. organic-chemistry.org These reactions often involve nitroxide radicals like TEMPO. Although direct catalytic applications of this compound in this context are not specified, its analogous structure suggests potential utility.
The oxidizing power of the nitrite moiety is also evident in its ability to oxidize secondary amines to form N-nitrosamines, a reaction of significant interest due to the carcinogenic nature of many nitrosamine (B1359907) compounds. wikipedia.org
Reduction Pathways of the Nitrite Moiety
The nitrite group in this compound can be reduced to yield either the corresponding alcohol (decanol) or amine (decylamine), depending on the reducing agent and reaction conditions employed.
Reduction to Alcohols:
The reduction of alkyl nitrites to alcohols involves the cleavage of the O-N bond and the addition of hydrogen. While specific protocols for the reduction of this compound to decanol (B1663958) are not prevalent in the surveyed literature, general methods for the reduction of esters and related functional groups suggest that powerful hydride-donating reagents would be effective. Reagents like lithium aluminum hydride (LiAlH4) are known to reduce a wide range of oxygen-containing functional groups and would likely facilitate the conversion of this compound to decanol. uop.edu.pkdalalinstitute.comlibretexts.org
Reduction to Amines:
The reduction of the nitrite group to a primary amine is a more complex transformation, requiring the cleavage of the R-O bond and the reduction of the nitrogen atom. A plausible synthetic route to decylamine (B41302) from a decyl precursor would involve the conversion of decyl bromide to decanenitrile, followed by reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of nitriles to primary amines. dalalinstitute.com The direct conversion of this compound to decylamine is less commonly described and would likely involve more specialized reagents or multi-step procedures. The catalytic hydrogenation of nitrites over palladium catalysts is a known method for their reduction, which can lead to the formation of various nitrogen-containing products depending on the reaction conditions. researchgate.net
Applications of Decyl Nitrite As a Chemical Reagent in Organic Synthesis
Diazotization Reactions in Synthetic Transformations
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. Alkyl nitrites, including decyl nitrite (B80452), are effective reagents for this transformation, particularly under non-aqueous or mildly acidic conditions. rsc.orgpsu.edu The reaction of an aromatic amine with an alkyl nitrite, often in an organic solvent, generates the corresponding diazonium salt. This in situ generation avoids the use of strong mineral acids like hydrochloric or sulfuric acid, which are standard in traditional diazotization protocols. adda247.com
For instance, studies have shown that anilines with long alkyl chains, such as 4-decylaniline (B1265797) and p-n-decyloxyaniline, can be effectively diazotized to form their corresponding diazonium intermediates. chimia.chacs.org In one study, the diazotization of 4-decylaniline in an acidic aqueous solution led to the formation of a diazonium intermediate, which subsequently reacted with unreacted 4-decylaniline to yield (E)-1,3-bis(4-decylphenyl)triaz-1-ene. acs.org Similarly, p-n-decyloxyaniline hydrochloride can be diazotized with sodium nitrite in an aqueous medium to produce p-n-decyloxybenzenediazonium salts. chimia.ch These examples highlight the capability of decyl-substituted anilines to undergo diazotization, a process for which decyl nitrite can serve as the nitrosating agent in an organic medium.
The Sandmeyer reaction traditionally involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt. adda247.com Alkyl nitrites facilitate "alternative" or "Sandmeyer-type" reactions that achieve similar transformations but often under different conditions, such as the absence of a metal catalyst. In these modifications, an aromatic amine is treated with an alkyl nitrite in a halogenated solvent, which acts as both the solvent and the halogen source. libretexts.org
This approach involves the generation of an aryl radical from the amine and alkyl nitrite, which then abstracts a halogen atom from the solvent. libretexts.org For example, amyl nitrite has been used in bromoform (B151600) or diiodomethane (B129776) to synthesize aryl bromides and iodides, respectively. libretexts.org A review of this topic highlights the reaction of aromatic amines with pentyl nitrite in bromoform at elevated temperatures to yield aryl bromides. researchgate.net While these examples use other alkyl nitrites, the underlying radical mechanism is characteristic of the reagent class, indicating that this compound could be employed in similar transformations.
This compound is also implicated in the synthesis of other diazo compounds beyond diazonium salts. A notable application is in the preparation of diazoacetic esters. An established procedure for synthesizing ethyl diazoacetate from ethyl glycinate (B8599266) hydrochloride and sodium nitrite has been reported to be effective for a range of esters, explicitly including the decyl ester of diazoacetic acid. orgsyn.org This demonstrates a direct synthetic route to a decyl-containing diazo compound, a valuable intermediate for various subsequent reactions like cyclopropanations and C-H insertion reactions.
Furthermore, the formation of p-n-decyloxybenzenediazonium salts from p-n-decyloxyaniline represents another key synthesis of a specific diazo derivative. chimia.ch These benzene-soluble diazonium salts are stable intermediates that can be used in further coupling reactions to produce azo compounds. chimia.chvdoc.pub
Nitration Reactions Utilizing Alkyl Nitrites
While classical nitration involves harsh reagents like nitric acid and sulfuric acid, alkyl nitrites offer a milder pathway for certain nitration reactions. thieme-connect.com Tert-butyl nitrite (TBN) is a well-documented reagent for the chemo- and regioselective nitration of electron-rich substrates like phenols and arylboronic acids. researchgate.netwikipedia.org This method is advantageous for its compatibility with sensitive functional groups and its effectiveness in aprotic media. researchgate.net
Although examples specifically citing this compound for C-nitration are less common, its role in O-nitration is documented. A patented process describes the synthesis of alkyl nitrates via the reaction of alkyl nitrites with dinitrogen pentoxide. This method is explicitly applicable to this compound for the formation of decyl nitrate (B79036). google.com This transformation represents a formal oxidation and nitration at the oxygen atom, showcasing the utility of this compound as a precursor to nitrated compounds. The general reactivity of alkyl nitrites as nitrating agents suggests that this compound could function similarly to TBN in specific contexts, providing a source of the nitro group under controlled conditions. researchgate.netthieme-connect.com
Arylation and Related Coupling Reactions
Alkyl nitrites are valuable reagents in modern coupling reactions, primarily by facilitating the in situ formation of diazonium salts from arylamines under non-aqueous conditions. These intermediates can then participate in various palladium-catalyzed cross-coupling reactions. For example, tert-butyl nitrite is used to convert arylamines into their corresponding diazonium salts, which can then be coupled with partners like alkyl catechol boranes. nih.gov
This strategy avoids the isolation of potentially unstable diazonium salts and allows for one-pot procedures. While direct examples of this compound in such coupling reactions are not prominent in the literature, its function as a diazotizing agent is analogous to that of tert-butyl nitrite or amyl nitrite. libretexts.orgresearchgate.net This implies its potential utility in tandem processes where an amine is first converted to a diazonium species before undergoing a subsequent C-C or C-heteroatom bond-forming reaction, such as direct arylation of heterocycles or other named cross-coupling reactions. nih.govnih.govrsc.orgmdpi.com
Synthesis of Oximes and Other Nitrogenous Compounds
Alkyl nitrites are effective reagents for the synthesis of oximes, particularly from substrates possessing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups). wikipedia.org The reaction of a ketone, such as 2-butanone, with ethyl nitrite and hydrochloric acid results in the formation of the corresponding oxime. wikipedia.orgsid.ir This reactivity is general for alkyl nitrites and provides a route to oximes, which are versatile intermediates in organic synthesis, for example, in the Beckmann rearrangement. sid.ir
While specific examples using this compound are not prevalent, the established reactivity of other simple alkyl nitrites like ethyl and methyl nitrite suggests its applicability. wikipedia.orgsid.ir Beyond oximes, alkyl nitrites can be used to generate other nitrogenous compounds. For instance, the reaction of alkyl nitrites with hydrazine (B178648) hydrate (B1144303) is a method for producing sodium azide (B81097), a key reagent in the synthesis of organic azides. rsc.org In a different context, decyl methyl sulfide (B99878) has been used as an additive in a one-pot synthesis of pyrazoles, another important class of nitrogen-containing heterocycles. organic-chemistry.org A cobalt-catalyzed system was recently developed to produce oximes by upcycling nitrite, demonstrating modern approaches to synthesizing these valuable compounds. acs.org
Green Chemistry Aspects and Sustainable Synthesis with Alkyl Nitrites
The use of alkyl nitrites like this compound aligns with several principles of green chemistry, primarily by offering a milder and more selective alternative to traditional methods. Classical diazotization requires a stoichiometric amount of strong mineral acid and an aqueous solution of sodium nitrite, which can be harsh for sensitive substrates and generate significant salt waste. adda247.com In contrast, alkyl nitrites can be used in organic solvents, often without strong acids, allowing for a broader substrate scope and easier product isolation. researchgate.net
A significant environmental and safety concern with low-molecular-weight alkyl nitrites (e.g., amyl or butyl nitrite) is their high volatility, which can lead to volatile organic compound (VOC) emissions. rsc.orgrsc.org this compound, with its higher boiling point due to the long alkyl chain, offers a potential advantage by being less volatile, thereby reducing emissions and handling hazards. This concept was explored in a study that promoted benzyl (B1604629) nitrite as a "greener" alternative to smaller alkyl nitrites for azide synthesis due to its higher boiling point and the potential to recycle the corresponding benzyl alcohol. rsc.orgrsc.org By the same logic, this compound is a more environmentally benign choice than its lower-chain homologues.
Furthermore, the development of continuous-flow processes for the production of alkyl nitrites represents a significant advancement in sustainable manufacturing. researchgate.net These processes offer higher efficiency, better safety profiles, and reduced waste compared to traditional batch production, making reagents like this compound more accessible for large-scale, sustainable chemical synthesis. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Alkyl Nitrite Research
Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics
Spectroscopic methods are indispensable for probing the molecular characteristics of alkyl nitrites. They provide insights into structural arrangements, conformational dynamics, and the evolution of chemical reactions in real-time.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful tools for monitoring the progress of reactions involving alkyl nitrites. clairet.co.uk These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the tracking of their transformation over time. mdpi.com
Mid-infrared (FTIR) spectroscopy is particularly effective for this purpose, as changes in the infrared spectrum can be directly correlated with changes in chemical functionality. clairet.co.uk For alkyl nitrites, vapor phase FTIR spectra show characteristic strong absorbances for the R-O-N=O group. astm.orgojp.gov These include stretches near 1665 cm⁻¹ and 1620 cm⁻¹ (attributed to the anti and syn conformers, respectively) and a band around 780 cm⁻¹ corresponding to the O-N stretch. astm.orgojp.gov By monitoring the intensity of these bands, researchers can follow the consumption of the alkyl nitrite (B80452) reactant and the appearance of product-related peaks. Attenuated Total Reflectance (ATR) FTIR is a common sampling technique for in-line reaction monitoring due to its robustness and compatibility with liquid-phase reactions. clairet.co.ukresearchgate.net
Raman spectroscopy provides complementary information to FTIR. clairet.co.uk A key advantage of Raman is its relative insensitivity to aqueous media, making it well-suited for studying reactions in aqueous solutions where water's strong IR absorbance can obscure important spectral regions. sapub.org UV resonance Raman spectroscopy has been shown to be effective for the selective detection of nitrite and nitrate (B79036) ions, which are potential degradation products of decyl nitrite, with detection limits in the low micromolar range. pitt.edu Both FTIR and Raman can be coupled with other techniques to provide non-invasive, in-situ analysis of both liquid and gas phases during a reaction. rsc.org
Table 1: Characteristic Vibrational Frequencies for Alkyl Nitrites This table summarizes the key infrared absorption bands used to identify and monitor alkyl nitrites like this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| R-O-N=O stretch (anti conformer) | ~1665 | Identifies the presence of one of the rotational isomers of the nitrite group. | astm.orgojp.gov |
| R-O-N=O stretch (syn conformer) | ~1620 | Identifies the presence of the second rotational isomer of the nitrite group. | astm.orgojp.gov |
| O-N stretch | ~780 | Confirms the O-N single bond within the nitrite functional group. | astm.orgojp.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the conformational and isomeric properties of molecules. nih.govbohrium.com For alkyl nitrites, which exist as a mixture of E (trans) and Z (cis) conformers, low-temperature NMR studies using ¹³C, ¹⁷O, and ¹⁴N nuclei have been particularly insightful. acs.org
At ambient temperatures, the rapid interconversion between the E and Z forms often results in averaged signals in the NMR spectrum. However, at low temperatures, this rotation is slowed, allowing for the resolution of distinct signals for each conformer. Studies on a range of alkyl nitrites (from methyl to tert-butyl) have shown that the E isomers consistently absorb at a higher frequency (downfield) in ¹³C, ¹⁴N, and ¹⁷O NMR spectra compared to the Z isomers. acs.org
The ¹⁷O NMR spectra are especially well-resolved, showing clear signals for both the N=O and N-O oxygen atoms for each conformer. acs.org This detailed information allows for the determination of the relative populations of the E and Z isomers, providing insights into their relative stabilities which are influenced by steric and electronic effects of the alkyl group. acs.org While this compound itself was not specifically detailed in these foundational studies, the principles and observed trends are directly applicable, predicting that it too would exist as a mixture of E and Z conformers distinguishable by low-temperature NMR. acs.org
Table 2: NMR Chemical Shift Trends for Alkyl Nitrite Conformers This table illustrates the general trends observed in NMR spectra for the E and Z isomers of alkyl nitrites, which are applicable to this compound.
| Nucleus | Conformer | Relative Chemical Shift | Reference |
|---|---|---|---|
| ¹³C | E (trans) | Higher Frequency (Downfield) | acs.org |
| Z (cis) | Lower Frequency (Upfield) | ||
| ¹⁴N | E (trans) | Higher Frequency (Downfield) | acs.org |
| Z (cis) | Lower Frequency (Upfield) | ||
| ¹⁷O | E (trans) | Higher Frequency (Downfield) | acs.org |
| Z (cis) | Lower Frequency (Upfield) |
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates and products, even those that are short-lived or present in low concentrations. nih.govrsc.org Techniques such as Electrospray Ionization (ESI-MS) are adept at monitoring reactions involving charged intermediates. nih.gov The photolytic or oxidative degradation of alkyl nitrites can produce a variety of products and transient species. researchgate.netojp.gov
The primary photoprocess for alkyl nitrites is often the dissociation into nitrogen monoxide and an alkoxyl radical. ojp.gov MS techniques can be used to identify the subsequent products formed from these reactive species. While direct structural information is not an inherent feature of MS, tandem MS (MS/MS) experiments, involving collision-induced dissociation, can be used to fragment ions of interest, providing structural clues based on their fragmentation patterns. nih.gov Fast sampling techniques, such as Desorption Electrospray Ionization (DESI), can be coupled with MS to capture fleeting intermediates directly from a reaction surface with millisecond-scale time resolution. stanford.edu For this compound, MS would be crucial for identifying degradation products like decyl alcohol and other compounds resulting from radical reactions.
Chromatographic Separations for Complex Reaction Mixtures
Reaction mixtures containing this compound are often complex, comprising the reactant, products, by-products, and intermediates. Chromatographic techniques are essential for separating these components prior to their identification and quantification. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is the preeminent analytical method for volatile compounds like alkyl nitrites. researchgate.netojp.gov The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.com
In the analysis of alkyl nitrites, a sample mixture is vaporized and separated on a capillary column based on the components' boiling points and affinities for the column's stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. researchgate.net Headspace GC-MS is a particularly effective method for analyzing volatile alkyl nitrites and their degradation products in samples. ojp.gov Studies on various alkyl nitrites have established reference mass spectra and retention index data that can be used to identify unknown components in complex mixtures, such as aged or street samples which often contain precursor alcohols and degradation products. researchgate.netojp.gov
Table 3: Common Mass Fragments in GC-MS of Alkyl Nitrites This table shows ions typically observed in the mass spectra of alkyl nitrites, which are useful for identifying this compound and related compounds.
| Fragment | Description | Significance | Reference |
|---|---|---|---|
| [M-NO]⁺ | Loss of nitric oxide | Indicates the presence of an alkoxyl ion, confirming the alkyl chain. | researchgate.net |
| [M-HNO₂]⁺ | Loss of nitrous acid | Represents the alkyl carbocation, useful for determining the alkyl group structure. | researchgate.net |
| NO₂⁺ | Nitronium ion | Characteristic fragment for nitrite-containing compounds. | nih.gov |
| NO⁺ | Nitrosyl ion | Common fragment resulting from the cleavage of the O-N bond. | ojp.gov |
While GC-MS is ideal for the parent alkyl nitrite, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are vital for the analysis of non-volatile or ionic degradation products, such as nitrite and nitrate ions, in aqueous samples. researchgate.nethelixchrom.com
Several HPLC methods have been developed for the simultaneous detection of nitrite and nitrate. researchgate.netnih.gov These often employ anion-exchange or ion-pair chromatography. nih.govphenomenex.com In ion-exchange chromatography, ionic analytes are separated based on their affinity for a charged stationary phase. researchgate.net In ion-pair chromatography, a reagent is added to the mobile phase to form neutral ion pairs with the analyte ions, allowing them to be separated on a conventional reversed-phase column (e.g., C18). nih.gov Detection is commonly achieved using a UV detector, as nitrite and nitrate ions absorb light in the low UV range (around 210-220 nm). nih.gov These methods are critical for quantifying the extent of hydrolysis or oxidation of this compound in various matrices. helixchrom.comhelixchrom.com
Electrochemical and Kinetic Methods for Reactivity Studies
The reactivity of alkyl nitrites, including this compound, is a subject of significant interest in chemical research, particularly concerning their role as nitrosating agents. The study of these reactions often involves sophisticated electrochemical and kinetic methodologies to elucidate reaction mechanisms and quantify reaction rates.
Kinetic studies in various solvents have been crucial in understanding the behavior of alkyl nitrites. In acidic aqueous solutions, research indicates that the nitrosation reactions involving alkyl nitrites often proceed through a mechanism involving the rapid hydrolysis of the alkyl nitrite to form an equilibrium concentration of nitrous acid, which then acts as the primary nitrosating agent. dur.ac.ukdur.ac.uk However, in non-aqueous solvents like acetonitrile, the mechanism can be different. Studies on various alkyl nitrites show that reactions with substrates like alcohols and thioglycolic acid are kinetically zero-order in the substrate's concentration, suggesting a rate-limiting step involving the formation of the nitrosonium ion (NO⁺). dur.ac.ukrsc.org The general reactivity order for different alkyl nitrites in these conditions has been established as HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite. rsc.org For less reactive substrates, such as aromatic amines, the kinetics tend to be first-order with respect to the substrate, indicating that the rate-limiting step is the attack of the nitrosonium ion on the substrate. dur.ac.ukrsc.org
Electrochemical methods, while often focused on the inorganic nitrite ion (NO₂⁻), provide a powerful framework for studying reactions where nitrite is a product or reactant. um.esresearchgate.net Techniques like cyclic voltammetry and square wave voltammetry are employed to investigate the electro-oxidation of nitrite. um.esresearchgate.net These studies examine the influence of variables such as pH, electrode material (e.g., glassy carbon, gold, platinum), and the supporting electrolyte on the reaction kinetics and mechanism. um.es The electro-oxidation of nitrite can be a complex process, sometimes involving a catalytic mechanism where the nitrite is regenerated by the disproportionation of an intermediate like nitrogen dioxide (NO₂). um.esresearchgate.net While direct electrochemical studies on this compound are not extensively documented in the provided literature, these methodologies are applicable for monitoring the release of nitrite from this compound during decomposition or reactivity studies, thereby providing indirect kinetic data.
| Methodology | Focus of Study | Key Findings & Parameters | Applicability to this compound |
| Kinetic Analysis (UV-Visible Spectroscopy) | Nitrosation reactions by various alkyl nitrites in different solvents. dur.ac.ukresearchgate.netnih.gov | Determination of reaction order, rate constants, and reaction mechanisms (e.g., rate-limiting formation of NO⁺). dur.ac.ukrsc.org | Understanding the fundamental nitrosating reactivity and stability under various conditions. |
| Square Wave Voltammetry (SWV) | Electro-oxidation of the nitrite ion. um.es | Elucidation of reaction mechanisms (e.g., second-order catalytic), electrode kinetics, and the effect of pH and electrode material. um.esresearchgate.net | Quantifying nitrite release from this compound reactions or degradation, providing kinetic insights. |
| Cyclic Voltammetry (CV) | Electrochemical oxidation of nitrite at various electrodes. researchgate.netnih.gov | Determination of catalytic activity of electrode materials, diffusion coefficients, and electron transfer numbers. researchgate.net | Characterizing the electrochemical environment and monitoring reaction progress in studies involving this compound. |
Development of Novel Sensor Technologies for Nitrite Detection (Applicable to Alkyl Nitrites in Research Contexts)
The detection of nitrite is critical in research contexts where alkyl nitrites like this compound are used, as nitrite is a common product of their decomposition or reaction. Novel sensor technologies offer sensitive and selective means for this purpose.
A significant advancement in nitrite detection is the development of portable liquid crystal (LC)-based sensors. nih.govnih.govresearchgate.net This technology leverages a diazotization reaction as its sensing mechanism. nih.govacs.org In a notable application, the nematic liquid crystal 4-cyano-4′-pentylbiphenyl (5CB) is doped with an alkylaniline, such as decylaniline. nih.govacs.org This LC mixture is then cast on a substrate.
When this sensor is immersed in an acidic aqueous solution containing nitrite, the decylaniline reacts with the nitrite to form the corresponding diazonium ion. nih.govacs.org The positive charge of this newly formed diazonium ion at the liquid crystal/aqueous interface induces a change in the orientation of the liquid crystal molecules from a planar to a homeotropic alignment. nih.govnih.govorkg.org This reorientation is observable as a distinct optical transition from a bright to a dark image under polarized light. nih.govnih.gov This system demonstrates a limit of detection (LOD) for nitrite as low as 25 μM and exhibits high selectivity. nih.govnih.govorkg.org The portability of this sensor is enhanced by the ability to record and analyze the optical signal using a smartphone's digital camera, making it suitable for on-site applications in research. nih.govorkg.org
| Sensor Component | Function | Mechanism | Observed Result |
| 4-cyano-4′-pentylbiphenyl (5CB) | Nematic liquid crystal medium. | Provides the bulk material whose orientation is altered. | - |
| Decylaniline | Doped probe molecule. nih.govacs.org | Reacts with nitrite in an acidic medium via diazotization. nih.gov | Forms a positively charged diazonium ion. nih.govnih.gov |
| Nitrite (NO₂⁻) | Analyte. | Initiates the diazotization of decylaniline. nih.gov | - |
| Diazonium ion | Product of the sensing reaction. | Aligns at the LC/aqueous interface, inducing homeotropic orientation of the 5CB. nih.govnih.gov | Causes a bright-to-dark transition in the LC image. nih.gov |
Spectrophotometry, particularly UV-Visible spectrophotometry, remains a cornerstone for the quantitative analysis of nitrite. These methods typically rely on derivatization strategies to convert the colorless nitrite ion into a intensely colored and stable species, most commonly an azo dye. chemijournal.comresearchgate.net
A prevalent strategy is the Griess reaction and its variations, which involve a two-step diazotization-coupling process. First, nitrite reacts with an aromatic amine (e.g., sulfanilic acid, benzidine) under acidic conditions to form a diazonium salt. chemijournal.comresearchgate.net This intermediate is then immediately coupled with a second aromatic compound (e.g., methyl anthranilate, resorcinol) to produce a colored azo dye. chemijournal.comresearchgate.net The intensity of the color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax). chemijournal.com
Researchers have optimized these methods by varying the reagents and reaction conditions to enhance sensitivity, selectivity, and stability. chemijournal.comresearchgate.net For example, a method using benzidine (B372746) and resorcinol (B1680541) forms an orange azo dye with a λmax at 463.5 nm and a linear range up to 2.8 µg cm⁻³ of nitrite. chemijournal.com Another method employing sulfanilic acid and methyl anthranilate produces an azo dye measured at 493 nm. researchgate.net Furthermore, advanced techniques like second-derivative UV spectrophotometry have been used for the direct and simultaneous determination of nitrite and nitrate, which can be particularly useful in studies of peroxynitrite synthesis where alkyl nitrites like isoamyl nitrite are used as precursors. nih.gov
| Reagent System | Mechanism | λmax | Detection Limit (LOD) | Linear Range |
| Benzidine and Resorcinol chemijournal.com | Tetrazotization of benzidine followed by coupling with resorcinol. | 463.5 nm | 0.0049 μg cm⁻³ | Up to 2.8 µg cm⁻³ |
| Sulfanilic acid and Methyl anthranilate researchgate.net | Diazotization of sulfanilic acid followed by coupling with methyl anthranilate. | 493 nm | 0.93 µg mL⁻¹ | 0.2-8.0 µg mL⁻¹ |
Environmental Chemistry and Fate of Alkyl Nitrites Excluding Ecotoxicology
Atmospheric Transformation Pathways of Alkyl Nitrites
Once released into the atmosphere, decyl nitrite (B80452) is subject to various transformation pathways, primarily driven by sunlight and reactive atmospheric species. These reactions are crucial in understanding its contribution to regional air quality.
The primary atmospheric loss process for alkyl nitrites is photolysis, where sunlight breaks the weak O-N bond, and reaction with hydroxyl (OH) radicals. The photolysis of alkyl nitrites yields an alkoxy radical and nitric oxide (NO). For decyl nitrite, this can be represented as:
C₁₀H₂₁ONO + hν → C₁₀H₂₁O• + NO
The resulting decoxy radical (C₁₀H₂₁O•) is highly reactive and can undergo several reactions, including isomerization and decomposition, leading to the formation of a variety of oxygenated volatile organic compounds (OVOCs) such as aldehydes and ketones.
Reaction with OH radicals is another significant removal pathway. This reaction proceeds primarily through hydrogen abstraction from the alkyl chain, forming a carbon-centered radical. The subsequent addition of oxygen (O₂) forms a peroxy radical (RO₂), which can then react with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO₂) or an alkyl nitrate (B79036).
A study on the OH radical-initiated reactions of C10 alkyl nitrate isomers provides insights into the potential products from this compound oxidation. The products are analogous to those formed from the corresponding n-alkane but with an additional nitrate group. tandfonline.com This suggests that the atmospheric oxidation of this compound will lead to a complex mixture of multifunctional compounds, including hydroxy nitrates, keto-nitrates, and aldehyde nitrates. tandfonline.com
Table 1: Potential Products from the Atmospheric Oxidation of this compound
| Precursor | Oxidant | Primary Products | Secondary Products |
|---|---|---|---|
| This compound | OH radical, O₂, NO | Decoxy radical, NO₂ | Decyl nitrate, Hydroxy decyl nitrates, Carbonyl decyl nitrates |
This table is illustrative and based on general reaction mechanisms for long-chain alkyl nitrites and nitrates.
The atmospheric degradation of this compound can contribute to the formation of both tropospheric ozone (O₃) and secondary organic aerosol (SOA). The nitric oxide (NO) and nitrogen dioxide (NO₂) produced from the photolysis and OH-initiated oxidation of this compound are key ingredients in the photochemical cycles that generate ozone. In the presence of sunlight and volatile organic compounds (VOCs), NO and NO₂ act as catalysts in the formation of ground-level ozone, a major component of smog.
The low-volatility, highly oxygenated products formed from the oxidation of this compound can contribute to the formation and growth of secondary organic aerosol (SOA). copernicus.org The SOA yield from the reaction of long-chain alkyl nitrates with OH radicals has been shown to be significant. tandfonline.com For instance, the SOA yield for 1-decyl nitrate is approximately 0.51. tandfonline.com Given the structural similarities, the oxidation of this compound is also expected to produce low-volatility products that can partition into the aerosol phase, contributing to particulate matter levels in the atmosphere. The formation of organic nitrates from these reactions can act as a reservoir for nitrogen oxides (NOx), transporting them over long distances and influencing regional air quality. core.ac.uk
Aquatic Photochemistry and Degradation in Natural Waters
The fate of this compound in aquatic environments is primarily governed by its solubility, stability, and susceptibility to photochemical degradation.
In aqueous environments, the photolysis of the nitrite ion (NO₂⁻), which can be formed from the hydrolysis of alkyl nitrites, is a significant process. The photolysis of the nitrite ion yields nitric oxide (NO) and hydroxyl radicals (•OH). iwu.edu
NO₂⁻ + hν → •NO + O⁻ O⁻ + H₂O → •OH + OH⁻
The radicals produced from the aquatic photolysis of this compound can interact with other environmental contaminants. The highly reactive hydroxyl radical can oxidize a wide variety of pollutants, potentially leading to their degradation. However, these reactions can also lead to the formation of transformation products that may be of environmental concern.
Furthermore, this compound itself, being an organic ester, could potentially react with other dissolved species in natural waters, although specific reaction pathways and rates are not well-documented. The nitric oxide produced can also participate in various aqueous-phase reactions, including reactions with other radicals and dissolved oxygen.
Interference in Environmental Analytical Protocols
The presence of this compound in environmental samples can potentially interfere with various analytical protocols used for monitoring water and air quality.
Due to its chemical nature, this compound can pose challenges for certain analytical techniques. In chromatographic methods, such as gas chromatography (GC), the thermal instability of alkyl nitrites can lead to their decomposition in the injector port, resulting in the formation of alcohols and nitrogen oxides. researchgate.netojp.gov This can lead to inaccurate quantification and misidentification of the parent compound.
In wet chemical methods, such as those used for the determination of nitrite in water, the presence of organic matter can cause interference. For example, humic substances have been shown to interfere with the Griess reaction, a common colorimetric method for nitrite analysis, leading to underestimation of the true nitrite concentration. odu.edu As an organic compound, this compound or its degradation products could exhibit similar interfering effects.
Furthermore, in atmospheric monitoring, chemiluminescence analyzers used for the detection of nitrogen oxides (NOx) can be susceptible to interference from other nitrogen-containing compounds, including alkyl nitrites. These compounds can be thermally converted to NO in the instrument, leading to a positive bias in the measured NOx concentrations.
Table 2: All Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nitric oxide |
| Decoxy radical |
| Oxygenated volatile organic compounds |
| Aldehydes |
| Ketones |
| Hydroxyl radical |
| Carbon-centered radical |
| Oxygen |
| Peroxy radical |
| Nitrogen dioxide |
| Alkyl nitrate |
| Hydroxy nitrates |
| Keto-nitrates |
| Aldehyde nitrates |
| Tropospheric ozone |
| Volatile organic compounds |
| Nitrogen oxides |
| Nitrite ion |
| Isopropyl nitrite |
| Humic substances |
| Decan-1-al |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
